molecular formula C19H16BrN5O7 B5534241 2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide

2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide

Cat. No. B5534241
M. Wt: 506.3 g/mol
InChI Key: XVEWFSDGAYZFAI-GEVRCRHISA-N
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Description

The compound “2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide” is a complex organic molecule with the molecular formula C18H16BrClN4O4 . It has a molecular weight of 467.7 . The compound is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc .


Synthesis Analysis

The synthesis of this compound could involve several steps, including the use of pinacol boronic esters as building blocks . Protodeboronation, a process not well developed, could be utilized in the synthesis . A radical approach could be used for the catalytic protodeboronation of alkyl boronic esters . This could be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with various functional groups present. These include a bromo group, a cyano group, a methoxymethyl group, a methyl group on a pyridinyl ring, an oxy group, a nitro group on a benzodioxol ring, and an acetohydrazide group .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For instance, it could be involved in a Suzuki–Miyaura coupling . The boron moiety in the compound could be converted into a broad range of functional groups . These transformations could include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 467.7 . Its solubility in DMSO is unknown . The compound’s InChI and SMILES strings provide more information about its structure .

properties

IUPAC Name

2-[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O7/c1-10-18(20)13(7-29-2)12(5-21)19(23-10)30-8-17(26)24-22-6-11-3-15-16(32-9-31-15)4-14(11)25(27)28/h3-4,6H,7-9H2,1-2H3,(H,24,26)/b22-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEWFSDGAYZFAI-GEVRCRHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)OCC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N)COC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)OCC(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N)COC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide

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